Cas no 905685-25-8 (4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one)

4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one structure
905685-25-8 structure
Product Name:4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one
CAS No:905685-25-8
MF:C15H15N3O2S
MW:301.363501787186
CID:5903080
PubChem ID:78457429
Update Time:2025-07-14

4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone, 4-[[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio]-
    • 905685-25-8
    • 4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidin-2-one
    • 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one
    • Inchi: 1S/C15H15N3O2S/c19-14(10-21-13-7-8-16-15(20)17-13)18-9-3-5-11-4-1-2-6-12(11)18/h1-2,4,6-8H,3,5,9-10H2,(H,16,17,20)
    • InChI Key: WHZCVWAFOWYEFI-UHFFFAOYSA-N
    • SMILES: C1(=O)NC=CC(SCC(N2C3=C(C=CC=C3)CCC2)=O)=N1

Computed Properties

  • Exact Mass: 305.11979803g/mol
  • Monoisotopic Mass: 305.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 86.7Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • pka: 7.27±0.10(Predicted)

4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one Pricemore >>

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4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one Related Literature

Additional information on 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one

Introduction to 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one (CAS No. 905685-25-8) and Its Emerging Applications in Chemical Biology

4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one, identified by the CAS number 905685-25-8, represents a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative combines the functionalities of a dihydropyrimidinone core with a tetrahydroquinoline moiety, positioning it as a versatile scaffold for the development of novel bioactive molecules. The compound's unique structural features have opened up possibilities for its exploration in various therapeutic contexts, particularly in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.

The dihydropyrimidinone scaffold is well-documented for its broad pharmacological relevance, serving as a key structural motif in numerous approved drugs due to its ability to engage with biological targets such as kinases and enzymes. In contrast, the incorporation of a tetrahydroquinoline group introduces additional complexity and potential for selective interactions with specific proteins. Tetrahydroquinolines are known for their presence in several natural products and have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The sulfonamide linkage further enhances the compound's pharmacological potential by facilitating hydrogen bonding interactions and improving solubility characteristics.

Recent advancements in computational chemistry and drug discovery methodologies have enabled the systematic screening of such hybrid molecules for their biological activity. The combination of molecular docking simulations and high-throughput screening (HTS) has identified 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one as a promising candidate for further investigation. Preliminary in vitro studies have demonstrated its inhibitory effects on several key enzymes implicated in inflammatory responses, including cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the growing interest in developing selective inhibitors that can modulate inflammatory pathways without compromising gut microbiota homeostasis.

The tetrahydroquinoline component of the molecule is particularly noteworthy for its potential to interact with transmembrane proteins and ion channels. Structural analogs of tetrahydroquinolines have been investigated for their role in modulating neurotransmitter release and receptor activity. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, compounds that can enhance cholinergic signaling or inhibit aberrant protein aggregation hold significant therapeutic promise. The dihydropyrimidinone moiety may contribute to stabilizing the binding conformation by forming favorable interactions with aromatic residues in protein active sites.

From a synthetic chemistry perspective, 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one exemplifies an elegant example of scaffold hopping—a strategy that leverages known bioactive scaffolds while introducing structural diversity to improve pharmacokinetic profiles. The synthesis involves multi-step reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the dihydropyrimidinone core followed by nucleophilic substitution to introduce the tetrahydroquinoline ethylsulfanyl group. Advances in catalytic methods have enabled more efficient routes to this compound without compromising enantioselectivity.

The compound's solubility profile presents an important consideration for its formulation into pharmaceutical preparations. While polar functional groups such as sulfonamides generally enhance water solubility compared to hydrophobic aromatic rings alone, 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-1,2-dihydropyrimidin-2-one exhibits moderate solubility characteristics that may necessitate formulation strategies such as prodrug design or co-administration with solubilizing agents. These considerations are critical during preclinical development where bioavailability must be balanced against metabolic stability.

In vivo studies have begun to elucidate the pharmacokinetic behavior of this compound following systemic administration. Initial animal models suggest favorable distribution patterns with target organ specificity observed at therapeutic doses. Pharmacodynamic studies indicate dose-dependent modulation of inflammatory biomarkers consistent with its proposed mechanism of action involving inhibition of pro-inflammatory enzyme activity. Notably, 4-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1 -yl)ethylsulfanyl}-1 , 2 -dih ydrop y rim idin - 2 - o ne demonstrates minimal off-target effects at relevant concentrations which bodes well for clinical translation.

The integration of machine learning models into drug discovery workflows has accelerated the identification of novel derivatives based on this scaffold.* Predictive algorithms trained on large datasets containing known bioactive molecules can forecast potential modifications that may enhance potency or selectivity.* Such computational approaches complement experimental efforts by prioritizing candidates worthy of further validation.* For instance, virtual screening campaigns have highlighted analogs featuring additional heterocyclic substitutions or modified sulfonamide linkages as promising leads worth synthesizing.

Future research directions include exploring structure-function relationships through site-directed mutagenesis studies on target proteins.* High-resolution crystal structures will provide insights into how this molecule binds at an atomic level* enabling medicinal chemists to rationally design next-generation inhibitors.* Additionally, investigating prodrug formulations could address solubility limitations* while nanotechnology-based delivery systems might improve bioavailability through targeted release mechanisms.

The growing recognition of inflammation's role in chronic diseases underscores why compounds like 4-{ 2 - ox o - 2 - ( 1 , 2 , 3 , 4 - tetr ah ydroquino lin - 1 - yl ) ethyl sul fany l } - 1 , 2 - di hy dro py rim idin - 2 - o ne are being actively pursued.* By combining established pharmacophores with innovative molecular design, researchers hope to develop treatments that offer therapeutic benefits beyond current standard-of-care options.* As computational tools become more sophisticated* the pace at which new derivatives are discovered will likely accelerate* bringing us closer to addressing unmet medical needs through rational drug design approaches.

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